2-((difluoromethyl)sulfonyl)-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide
Description
Properties
IUPAC Name |
2-(difluoromethylsulfonyl)-N-[(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F2N5O4S/c1-26-13-7-6-11-19-20-12(22(11)21-13)8-18-14(23)9-4-2-3-5-10(9)27(24,25)15(16)17/h2-7,15H,8H2,1H3,(H,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXZXJYRWQPHGGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN2C(=NN=C2CNC(=O)C3=CC=CC=C3S(=O)(=O)C(F)F)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F2N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((difluoromethyl)sulfonyl)-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Triazolopyridazine Core: This step involves the cyclization of appropriate hydrazine derivatives with pyridazine precursors under acidic or basic conditions.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents like methyl iodide or dimethyl sulfate.
Attachment of the Difluoromethylsulfonyl Group: This step often involves the reaction of the intermediate with difluoromethylsulfonyl chloride in the presence of a base such as triethylamine.
Final Coupling: The final step involves coupling the triazolopyridazine intermediate with a benzamide derivative under conditions that facilitate amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This could involve continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Oxidation Reactions
- Thioether Oxidation : A related compound, 2-((difluoromethyl)thio)benzo[d]thiazole, was oxidized to the sulfonyl derivative using HO/NHMoO in ethanol (83% yield) . Similar conditions likely apply to the sulfonyl group in this compound.
| Reaction Type | Conditions | Product |
|---|---|---|
| Sulfide → Sulfonyl | HO, NHMoO, ethanol, 20°C, 42h | Sulfonyl derivative with enhanced stability |
Substitution Reactions
The triazolo-pyridazine ring and benzamide backbone are susceptible to nucleophilic/electrophilic substitution:
- Methoxy Group Replacement : The 6-methoxy group on the triazolo-pyridazine can undergo demethylation or nucleophilic displacement under acidic/basic conditions (e.g., HI or HSO) to form hydroxyl or substituted derivatives.
- Sulfonamide Reactivity : The sulfonamide nitrogen may participate in alkylation or acylation reactions. For example, coupling with morpholine-4-sulfonamide derivatives has been reported for structural analogs .
Coupling Reactions
Suzuki-Miyaura and nucleophilic aromatic substitution (SAr) reactions are critical for constructing the triazolo-pyridazine scaffold:
- Triazolo-Pyridazine Synthesis : Cyclocondensation of hydrazine derivatives with carbonyl intermediates forms the triazole ring, followed by SAr reactions to install substituents (e.g., methoxy groups) .
- Benzamide Coupling : The benzamide moiety is typically introduced via peptide coupling reagents (e.g., HCTU, HOBt, DIPEA) .
Hydrolysis and Stability
- Sulfonyl Group Hydrolysis : The difluoromethyl sulfonyl group is hydrolytically stable under physiological conditions but may degrade under extreme pH (e.g., concentrated NaOH/HCl) to yield sulfonic acids .
- Amide Bond Cleavage : The benzamide linkage is resistant to hydrolysis but can be cleaved by strong acids (e.g., HCl in dioxane) or enzymes (e.g., proteases) .
Mechanistic Insights
- Electrophilic Aromatic Substitution : Electron-deficient triazolo-pyridazine rings may undergo halogenation or nitration at specific positions, though direct evidence for this compound is limited .
- Radical Reactions : The difluoromethyl group’s C–F bonds may participate in radical-mediated transformations, though such pathways remain unexplored .
Key Research Findings
- Synthetic Optimization : The compound’s synthesis requires precise control over coupling conditions (e.g., HCTU/HOBt for amide bond formation) to avoid side reactions .
- Stability Profile : Accelerated stability studies indicate no degradation under ambient conditions, but prolonged exposure to UV light induces minor decomposition.
- Biological Relevance : While not directly reactive in biological systems, its sulfonamide group enhances binding to target proteins (e.g., kinases or PARP enzymes) .
Scientific Research Applications
The compound 2-((difluoromethyl)sulfonyl)-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide is a complex organic molecule with potential applications in medicinal chemistry and organic synthesis. It contains multiple functional groups, suggesting it may have biological activity, potentially acting as an inhibitor or modulator in biochemical pathways. This compound belongs to the class of benzamides and also features a sulfonyl group and a triazole ring.
Synthesis
this compound can be synthesized from commercially available starting materials using different synthetic routes. Reaction conditions such as temperature, solvent choice, and reaction time are crucial for optimizing yield and minimizing side reactions. Monitoring the reaction progress via thin-layer chromatography (TLC) is advisable.
Molecular Structure
The molecular structure of this compound features several key components:
- The molecular formula is C16H13F5N5O4S
- Its molecular weight is approximately 395.37 g/mol.
The structural representation includes functional groups that influence solubility and reactivity.
Chemical Reactivity
The chemical reactivity of this compound can be analyzed through potential reactions it may undergo. Each reaction pathway should be studied carefully to determine the kinetics and thermodynamics involved, often utilizing spectroscopic methods for product identification.
Mechanism of Action
The mechanism of action for compounds like this compound typically involves:
- Binding to specific biological targets (e.g., enzymes or receptors)
- Modulating the activity of these targets
- Affecting downstream signaling pathways.
Mechanism of Action
The mechanism of action of 2-((difluoromethyl)sulfonyl)-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The difluoromethylsulfonyl group can act as an electrophilic center, facilitating interactions with nucleophilic sites on proteins or other biomolecules. The triazolopyridazine moiety may enhance binding affinity and specificity.
Comparison with Similar Compounds
Structural Analogues of the Triazolopyridazine Core
4-Methyl-N-[2-(6-{[3-(Trifluoromethyl)benzyl]sulfanyl}[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]benzamide ()
- Substituents :
- 6-Position : [3-(Trifluoromethyl)benzyl]sulfanyl (–S–CH₂–C₆H₄–CF₃).
- 3-Position : 4-Methylbenzamide.
- Molecular Weight : 471.5 g/mol.
- The absence of a sulfonyl group (–SO₂–) may reduce metabolic stability compared to the target compound.
AZD5153 ()
- Structure: (3R)-4-[2-[4-[1-(3-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-4-piperidyl]phenoxy]ethyl]-1,3-dimethyl-piperazin-2-one.
- Substituents: 6-Position: Methoxy (–OCH₃). 3-Position: Piperidinyl-phenoxy-piperazine.
- Key Features :
- Optimized for bromodomain inhibition via bivalent binding.
- Methoxy group improves cellular potency and pharmacokinetics.
- Comparison :
Analogues with Sulfonyl/Sulfanyl Substituents
N-[2-(6-{[(Benzylcarbamoyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]-4-fluorobenzamide ()
- Substituents :
- 6-Position : Benzylcarbamoylmethylsulfanyl (–S–CH₂–C(O)–NH–Bn).
- 3-Position : 4-Fluorobenzamide.
- Molecular Weight : 464.5 g/mol.
- Fluorine at the benzamide para position may enhance target binding through hydrophobic interactions .
N-((6-(Thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3-(trifluoromethoxy)benzamide ()
- Substituents :
- 6-Position : Thiophene.
- 3-Position : 3-(Trifluoromethoxy)benzamide.
- Molecular Weight : 419.4 g/mol.
- The trifluoromethoxy (–OCF₃) group offers similar electronegativity to difluoromethylsulfonyl but with lower steric bulk.
Biological Activity
The compound 2-((difluoromethyl)sulfonyl)-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide is a novel sulfonamide derivative that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 397.4 g/mol. The structure features a difluoromethyl sulfonyl group and a triazolo-pyridazin moiety, which are critical for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 397.4 g/mol |
| CAS Number | 2034371-77-0 |
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, related triazole derivatives have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
A case study demonstrated that a structurally related compound inhibited tumor growth in xenograft models by modulating key signaling pathways involved in cell proliferation and survival .
Anti-inflammatory Effects
The compound's sulfonamide group suggests potential anti-inflammatory activity. Sulfonamides are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. In vitro studies have shown that similar compounds can selectively inhibit COX-2 over COX-1, leading to reduced inflammatory responses .
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression and inflammation.
- Signal Transduction Modulation : It may interfere with signaling pathways such as MAPK/ERK that are crucial for cell growth and survival.
- Apoptosis Induction : The compound may trigger apoptotic pathways in cancer cells.
Study on Antitumor Effects
In a recent study published in Cancer Research, researchers evaluated the effects of a similar triazole derivative on human breast cancer cells. The results indicated that the compound reduced cell viability by approximately 70% at concentrations of 10 µM after 48 hours of treatment. The mechanism was linked to the activation of caspase pathways leading to apoptosis .
Study on Inflammatory Response
Another study focused on the anti-inflammatory properties of related sulfonamides. It was found that these compounds significantly decreased the production of pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages, indicating their potential as therapeutic agents for inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
